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Compound of Interest

Compound Name: 4-Bromo-2-fluoromandelic acid

Cat. No.: B1597932

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoromandelic
Acid

Executive Summary

4-Bromo-2-fluoromandelic acid (CAS No. 668970-55-6) is a highly functionalized chiral
building block of significant interest to the pharmaceutical and materials science sectors.[1][2]
[3] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring,
coupled with the a-hydroxy carboxylic acid moiety, offers a versatile platform for synthetic
transformations. The strategic placement of these halogens can profoundly influence molecular
conformation, lipophilicity, metabolic stability, and binding interactions, making it a valuable
precursor for novel therapeutic agents and advanced materials.[4] This guide provides a
comprehensive analysis of the core physicochemical properties of 4-Bromo-2-fluoromandelic
acid, outlines robust protocols for their experimental determination, and discusses the
implications of these properties for its application in drug discovery and development.

Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the foundation for all subsequent scientific
investigation. The key identifiers and structural features are summarized below.

Compound Identification
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Identifier Value Source
Compound Name 4-Bromo-2-fluoromandelic acid  [5]

CAS Number 668970-55-6 [2][5]
Molecular Formula CsHeBrFO3 [2]
Molecular Weight 249.04 g/mol [2]

InChi Key FAMRTHHQYMFCBD- (5]

UHFFFAOYNA-N

Physical Form Solid [5]
Purity (Typical) >99.0% [5]

Structural Features

4-Bromo-2-fluoromandelic acid is a derivative of mandelic acid characterized by:

e A Chiral Center: The a-carbon, bonded to the hydroxyl and carboxyl groups, is a
stereocenter. This allows for the existence of (R)- and (S)-enantiomers, which is critically
important in drug development where stereoisomers often exhibit different pharmacological
and toxicological profiles.

¢ An Aromatic Ring: The phenyl group is substituted with two halogen atoms.
e Halogen Substituents:

o Afluorine atom at the C2 (ortho) position. Fluorine's high electronegativity can influence
the acidity of the carboxylic acid and hydroxyl groups through inductive effects and alter
the molecule's binding properties.

o Abromine atom at the C4 (para) position. The bromine atom serves as a key synthetic
handle, acting as an excellent leaving group in various cross-coupling reactions (e.g.,
Suzuki, Heck), enabling further molecular elaboration.[1]
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Core Physicochemical Properties: A Quantitative

Overview

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate

are critical determinants of its behavior, from reaction kinetics to physiological absorption and

distribution.

Property

Value | Expected Range

Significance in Drug
Development

Melting Point (°C)

Data not available; requires
experimental determination.
Expected to be a high-melting
solid based on related
structures.[6][7]

Defines solid-state stability,
purity, and is critical for

formulation and processing.

Boiling Point (°C)

Not applicable; likely to
decompose upon heating

before boiling.[8]

High polarity and thermal
lability preclude standard

boiling point determination.

Solubility

Expected to be soluble in polar
organic solvents (e.g.,
methanol, ethanol, DMSO).[6]

Governs choice of reaction
solvents, purification methods,
and is a key factor in

bioavailability.

Acidity Constant (pKa)

Data not available; requires
experimental determination.
Estimated to be ~3-4.

Influences solubility at different
pH values (e.g., in the
gastrointestinal tract) and

receptor binding interactions.

Experimental Determination of Key Properties

For researchers handling this compound, direct experimental verification of its properties is

essential. The following sections provide standardized, field-proven protocols.

Melting Point Determination (Capillary Method)
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Causality: The melting point is a measure of the energy required to overcome crystal lattice
forces. A sharp, defined melting range is a primary indicator of high purity. This protocol is a
standard pharmacopeial method for its simplicity and accuracy.

Methodology:

Sample Preparation: Ensure the 4-Bromo-2-fluoromandelic acid sample is thoroughly
dried to remove any residual solvent. Gently crush the solid into a fine powder.

Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small
amount of sample in. Pack the sample into the sealed end of the tube by tapping or dropping
it through a long glass tube. A packed column of 2-3 mm is ideal.

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
Measurement:

o Heat the apparatus rapidly to a temperature approximately 15°C below the expected
melting point.

o Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

o Record the temperature at which the first drop of liquid appears (T1) and the temperature
at which the last solid particle melts (T2). .

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this
range should be narrow (<2°C).

{ Sample Preparation Measurement
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Workflow for Melting Point Determination
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Solubility Profile (Shake-Flask Method)

Causality: This method, based on OECD Guideline 105, is the gold standard for determining
the saturation solubility of a compound in a given solvent. It ensures that a true equilibrium is
reached between the solid and dissolved states, providing a thermodynamically stable value
crucial for formulation and biopharmaceutical classification.

Methodology:

System Preparation: To a series of vials, add a known volume (e.g., 10 mL) of the desired
solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

Sample Addition: Add an excess amount of 4-Bromo-2-fluoromandelic acid to each vial.
The excess solid should be clearly visible to ensure saturation.

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature
(e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A preliminary study should confirm
that equilibrium is reached within this timeframe.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same
temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet
the solid.

Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Quantify the
concentration of the dissolved compound using a validated analytical method, such as High-
Performance Liquid Chromatography (HPLC) with UV detection.

Reporting: Report the solubility in units of mg/mL or mol/L for each solvent at the specified
temperature.
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Workflow for Shake-Flask Solubility Determination

Acidity Constant (pKa) by Potentiometric Titration

Causality: The pKa is the pH at which a compound's ionizable group is 50% protonated and
50% deprotonated. For a carboxylic acid, this value dictates its charge state, which in turn
affects its solubility, permeability, and interactions with biological targets. Potentiometric titration
Is a direct and reliable method for measuring this fundamental property.

Methodology:

e Solution Preparation: Accurately weigh a known amount of 4-Bromo-2-fluoromandelic acid
and dissolve it in a suitable solvent system, typically a co-solvent like methanol/water to
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ensure solubility throughout the titration.

« Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature
(e.g., 25°C). Use a calibrated pH electrode to monitor the solution's pH.

« Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,
precise increments using an auto-titrator or a burette. Record the pH of the solution after
each addition.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from
the half-equivalence point—the pH at which half of the volume of titrant required to reach the
equivalence point (the point of steepest inflection) has been added.

e Reporting: Report the determined pKa value, specifying the temperature and solvent system
used.

Dissolve Compound Titrate with Standardized Monitor pH vs. Plot Titration Curve Identify Equivalence Determine pH at Result: pKa
in Co-Solvent NaOH Solution Volume of Titrant (pH vs. Volume) Point Half-Equivalence Point P

Click to download full resolution via product page

Workflow for pKa Determination by Titration

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is
the primary tool for quality control.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the a-proton (methine), the hydroxyl proton, and the carboxylic acid proton. The
coupling patterns of the aromatic protons will be complex due to splitting from each other
and from the *°F nucleus.

e 13C NMR: The carbon spectrum will confirm the presence of eight distinct carbon
environments, including the carbonyl carbon of the carboxylic acid, the a-carbon, and the six
aromatic carbons.
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e 1F NMR: A singlet is expected for the fluorine atom, though long-range couplings may be
observed. This technique is highly sensitive and useful for purity assessment in fluorinated
compounds.

e Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the
carboxylic acid (broad, ~2500-3300 cm™1), the C=0 stretch of the carbonyl group (~1700-
1750 cm™1), the C-O stretch, and aromatic C-H and C=C vibrations.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak.
A key feature will be the isotopic pattern of bromine (7°Br and 8!Br are presentin a ~1:1
ratio), resulting in two peaks (M and M+2) of nearly equal intensity, which is a definitive
indicator of a monobrominated compound.

Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.

o Hazard Identification: 4-Bromo-2-fluoromandelic acid is classified with the following
hazards:

o H302: Harmful if swallowed.[2]

o H315: Causes skin irritation.[2]

o H319: Causes serious eye irritation.[2]

o H335: May cause respiratory irritation.[2]
 Recommended Precautions:

o Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields or goggles, and a lab coat.[9]

o Handling: Avoid breathing dust.[2] Minimize dust generation and accumulation.[10] Wash
hands thoroughly after handling.
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o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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